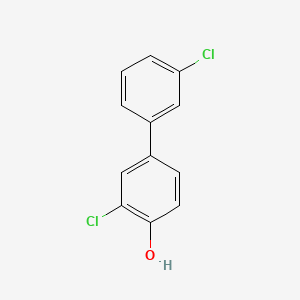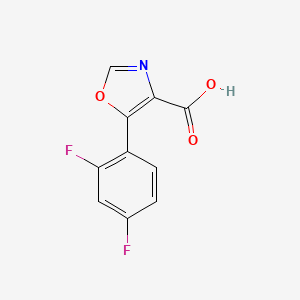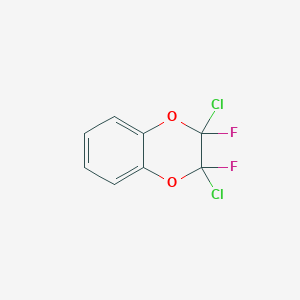
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is an organic compound that belongs to the class of aromatic nitriles It features a pyridine ring substituted with a fluoro-phenyl group at the 4-position and a cyano group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative of 4-fluoro-phenyl with a halogenated pyridine-2-carbonitrile under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro-phenyl ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The cyano group can be involved in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the cyano group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) bromide, which facilitate the substitution reactions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to promote nucleophilic substitution.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted derivatives of the original compound, depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the cyano group has been replaced by other functional groups.
科学的研究の応用
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals
作用機序
The mechanism of action of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The fluoro-phenyl and cyano groups can enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
2-(4-Fluoro-phenyl)-ethylamine: This compound features a similar fluoro-phenyl group but differs in the presence of an ethylamine side chain instead of a pyridine ring.
4-Fluorophenylacetylene: This compound contains a fluoro-phenyl group attached to an acetylene moiety, differing in its alkyne functionality.
Uniqueness: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is unique due to its combination of a fluoro-phenyl group and a pyridine-2-carbonitr
特性
IUPAC Name |
4-(4-fluorophenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-9(2-4-11)10-5-6-15-12(7-10)8-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZSQPKKVQCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














